Welcome to the BenchChem Online Store!
molecular formula C4H2ClF3O B8771474 alpha-Trifluoromethylacryloyl chloride CAS No. 90715-73-4

alpha-Trifluoromethylacryloyl chloride

Cat. No. B8771474
M. Wt: 158.50 g/mol
InChI Key: HXSIAJREWWAACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04581452

Procedure details

Thionyl chloride (11.5 ml; 158 mmoles) was added to α-trifluoromethylacrylic acid (19.7 g; 141 mmoles), and the mixture was heated under reflux for 22 hours. Distillation of the reaction mixture under atmospheric pressure gave 14.7 g (yield:66%) of α-trifluoromethylacryloyl chloride, B.p. 89°-90° C.
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]([F:13])([F:12])[C:7](=[CH2:11])[C:8](O)=[O:9]>>[F:5][C:6]([F:13])([F:12])[C:7](=[CH2:11])[C:8]([Cl:3])=[O:9]

Inputs

Step One
Name
Quantity
11.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
19.7 g
Type
reactant
Smiles
FC(C(C(=O)O)=C)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22 hours
Duration
22 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture under atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(=O)Cl)=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.